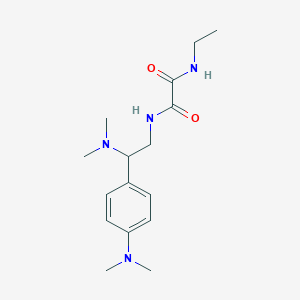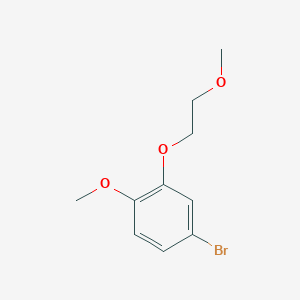
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-ethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-ethyloxalamide, also known as QX-314, is a quaternary lidocaine derivative that has gained significant attention in the scientific community due to its unique properties. QX-314 is a membrane-impermeable molecule that can selectively block voltage-gated sodium channels in nociceptive neurons when applied intracellularly. This property has made QX-314 a promising tool for pain research and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
Compounds embodying dimethylamino groups have been synthesized as fluorescent solvatochromic dyes, exhibiting strong solvent-dependent fluorescence. Such characteristics make them suitable for developing ultrasensitive fluorescent molecular probes to study a variety of biological events and processes (Diwu et al., 1997).
Novel Insecticides
Research has led to the creation of flubendiamide, a compound with a unique chemical structure including dimethylamino groups, displaying extremely strong insecticidal activity especially against lepidopterous pests. Its novel mode of action and safety profile for non-target organisms highlight its potential in integrated pest management programs (Tohnishi et al., 2005).
Antitumor Agents
Phenyl-substituted derivatives of "minimal" DNA-intercalating agents containing dimethylamino groups have been synthesized, showing in vivo antitumor activity. This research suggests the importance of DNA association constants in the development of effective antitumor agents (Atwell et al., 1989).
Alzheimer's Disease Imaging
The compound [18F]FDDNP, a derivative incorporating dimethylamino groups, has been used with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique facilitates diagnostic assessment and assists in monitoring response to treatments (Shoghi-Jadid et al., 2002).
Propiedades
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-6-17-15(21)16(22)18-11-14(20(4)5)12-7-9-13(10-8-12)19(2)3/h7-10,14H,6,11H2,1-5H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOLSVLMSCRDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-ethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2566704.png)
![6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2566705.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566707.png)
![4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2566710.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2566711.png)
![3-{[(4-chlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2566712.png)
![(E)-4-(Dimethylamino)-N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-enamide](/img/structure/B2566713.png)
![3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2566715.png)
![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)
![ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2566717.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B2566725.png)